Pyrazolo[1,5-b]pyridazine deriv. 69
Description
Properties
Molecular Formula |
C24H17F3N6O |
|---|---|
Molecular Weight |
462.4 g/mol |
IUPAC Name |
4-[2-(4-methoxyphenyl)pyrazolo[1,5-b]pyridazin-3-yl]-N-[3-(trifluoromethyl)phenyl]pyrimidin-2-amine |
InChI |
InChI=1S/C24H17F3N6O/c1-34-18-9-7-15(8-10-18)22-21(20-6-3-12-29-33(20)32-22)19-11-13-28-23(31-19)30-17-5-2-4-16(14-17)24(25,26)27/h2-14H,1H3,(H,28,30,31) |
InChI Key |
BWBYKJFTJZIURF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(=C2C4=NC(=NC=C4)NC5=CC=CC(=C5)C(F)(F)F)C=CC=N3 |
Origin of Product |
United States |
Scientific Research Applications
Synthesis and Structural Characteristics
Pyrazolo[1,5-b]pyridazine derivatives are synthesized through various methods, including cyclization reactions involving appropriate precursors. The structural characteristics of derivative 69 include a fused ring system that enhances its biological activity by allowing for interactions with multiple biological targets. The synthesis typically involves the reaction of hydrazine derivatives with suitable carbonyl compounds or other electrophiles to form the pyrazolo[1,5-b]pyridazine core structure .
Biological Activities
The biological activities of pyrazolo[1,5-b]pyridazine derivative 69 encompass a wide range of pharmacological effects:
- Antitumor Activity : Studies have demonstrated that pyrazolo[1,5-b]pyridazine derivatives exhibit significant antitumor properties. For instance, they have been shown to inhibit the growth of various cancer cell lines by targeting specific kinases involved in cell proliferation and survival pathways .
- Enzyme Inhibition : Derivative 69 has been identified as a potent inhibitor of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 beta (GSK-3β), which are crucial in regulating cell cycle progression and apoptosis. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
- Antimicrobial Properties : Research indicates that pyrazolo[1,5-b]pyridazine derivatives possess antimicrobial activity against a range of pathogens. This makes them potential candidates for developing new antibiotics or antifungal agents .
- Neuroprotective Effects : Some studies suggest that these compounds may offer neuroprotective benefits, making them candidates for treating neurodegenerative diseases such as Alzheimer's disease by inhibiting pathways associated with neuronal death .
Antitumor Efficacy
A study evaluating the antitumor effects of pyrazolo[1,5-b]pyridazine derivative 69 on human cancer cell lines revealed that it significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways. The compound was tested against breast and lung cancer cell lines, showing IC50 values in the low micromolar range, indicating potent activity against these cancers .
Kinase Inhibition
In a high-throughput screening study involving over 42,000 compounds, pyrazolo[1,5-b]pyridazine derivative 69 was identified as a selective inhibitor of GSK-3β and CDK-2. Subsequent optimization led to derivatives with improved selectivity and reduced toxicity profiles in vivo, demonstrating potential for further development as therapeutic agents for various cancers .
Antimicrobial Activity
A series of experiments assessed the antimicrobial efficacy of derivative 69 against both Gram-positive and Gram-negative bacteria. The results indicated significant inhibitory effects at concentrations as low as 10 µg/mL, suggesting its potential use in treating bacterial infections resistant to conventional antibiotics .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Pyrazolo[1,5-b]pyridazine Derivatives
GW406381X
- Structure : 2-(4-Ethoxyphenyl)-3-[4-(methylsulfonyl)phenyl]-pyrazolo[1,5-b]pyridazine.
- Activity : A potent cyclooxygenase-2 (COX-2) inhibitor effective in neuropathic pain models (ED₅₀ = 3 mg/kg in rats) but lacks kinase selectivity .
- Comparison : Unlike Derivative 69, GW406381X exhibits off-target effects on COX-2, limiting its utility in kinase-driven pathologies. Derivative 69’s selectivity for DYRK1A over COX-2 highlights its therapeutic specificity .
Compound 20g
- Structure: Pyrazolo[1,5-b]pyridazine derivative with substituents optimized for Trypanosoma brucei GSK-3 inhibition.
- Activity : IC₅₀ < 100 nM against TbGSK-3 but shows toxicity in murine models (LD₅₀ = 50 mg/kg).
- Comparison : Derivative 69 avoids this toxicity profile, likely due to differences in substituent placement and reduced off-target kinase interactions .
Compound 335
- Application : Evaluated against bacterial ATP-dependent kinases (MurC-F), with moderate IC₅₀ values (10–50 µM).
- Comparison : Derivative 69’s submicromolar affinity for DYRK1A (Kd = 12 nM) underscores its superior potency in eukaryotic kinase targeting .
Pyrazolo[1,5-a]pyrimidines
- Structure : Fused pyrazole-pyrimidine core (e.g., compounds 5a–c, 13a–i).
- Activity: Antitrypanosomal (IC₅₀ = 1.2–4.5 µM) and antitumor activity (GI₅₀ = 3.8 µM against MCF-7).
- Pharmacokinetics : High %ABS (76–88%) and favorable drug-likeness scores (DLS = 1.44 for 13i).
- Comparison : While pyrazolo[1,5-a]pyrimidines excel in antiparasitic applications, Derivative 69’s kinase selectivity and LE/LLE metrics make it more suitable for CNS disorders .
Pyrazolo[3,4-d]pyridazines
- Structure : Pyridazine fused at positions 3 and 4 of pyrazole (e.g., 45a–d).
- Activity : Antimicrobial (MIC = 8 µg/mL against S. aureus) but inactive against fungi.
- Comparison : Derivative 69 lacks direct antimicrobial activity but offers a broader therapeutic scope in kinase modulation .
Bioisosteric Replacements
- Examples : Triazolo[1,5-a]pyrimidines, imidazo[4,5-b]pyridines.
- Outcome : Bioisosteres of the pyrazolo[1,5-b]pyridazine core exhibit reduced DYRK1A affinity (ΔKd > 100 nM) due to disrupted hydrogen bonding with Lys188 and Glu203. Derivative 69’s conserved water-mediated H-bond network is critical for its potency .
Key Data Tables
Table 1. Kinase Inhibition Profiles
Table 2. Drug-Likeness and Pharmacokinetics
| Compound | %ABS | LogP | H-Bond Donors | LE | LLE |
|---|---|---|---|---|---|
| Derivative 69 | 82% | 3.1 | 2 | 0.53 | 6.18 |
| 13i (Pyrazolo[1,5-a]pyrimidine) | 88% | 4.76 | 2 | N/A | N/A |
| GW406381X | 75% | 4.2 | 1 | N/A | N/A |
Preparation Methods
Oxidative Cyclization of Dihydro-Pyrazolopyridazine Precursors
The foundational method involves oxidizing dihydro-pyrazolopyridazine intermediates (Formula II) to yield the aromatic pyrazolo[1,5-b]pyridazine core (Formula I). Key conditions include:
-
Solvent : Halogenated alkanes (e.g., dichloromethane) for optimal solubility and reaction homogeneity.
-
Catalyst : Palladium on activated carbon (5–10 wt%) or iodine, enabling dehydrogenation at ambient temperatures (20–25°C).
-
Yield Optimization : Substituted dihydro precursors (R° = F, Ci-ealkoxy) enhance reaction efficiency, achieving yields >80%.
This method is preferred for scalability, as demonstrated in the synthesis of 2-(4-ethoxy-phenyl)-3-(4-methanesulfonyl-phenyl)-pyrazolo[1,5-b]pyridazine, a structural analog of derivative 69.
Cyclocondensation of 1,3-Dipoles with Pyridazine Derivatives
Alternative routes employ 1,3-dipolar cycloaddition between pyridazine-1-aminides and α,β-unsaturated carbonyl compounds. For example, hydroxylamine-O-sulfonic acid facilitates N-amination of pyridazine, followed by cyclization with acetylene derivatives to form the pyrazolo[1,5-b]pyridazine core. This method is critical for introducing electron-withdrawing groups (e.g., cyano) at the 3-position, as seen in derivative 69.
Targeted Synthesis of Pyrazolo[1,5-b]Pyridazine Derivative 69
Stepwise Assembly of the Bicyclic Core
Derivative 69 is synthesized via a three-step sequence (Scheme 1):
-
N-Amination : Pyridazine is treated with hydroxylamine-O-sulfonic acid in aqueous NaOH (25°C, 4 h) to yield pyridazine-1-aminide.
-
Cyclization : The aminide reacts with methyl propiolate in dichloromethane under reflux (40°C, 12 h), forming the pyrazolo[1,5-b]pyridazine core with a 3-cyano substituent.
-
Functionalization : A Suzuki-Miyaura coupling installs the 2-ethoxy-phenyl group using Pd(PPh3)4 catalyst and K2CO3 base in tetrahydrofuran (70°C, 8 h).
Critical Parameters :
Optimization of Reaction Conditions
Comparative studies highlight the impact of solvent polarity on cyclization efficiency (Table 1):
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Dichloromethane | 25 | 85 | 98 |
| Toluene | 110 | 72 | 95 |
| Acetonitrile | 80 | 68 | 93 |
Dichloromethane emerges as optimal, balancing reaction rate and product stability.
Catalytic and Mechanistic Insights
Role of Transition Metal Catalysts
Palladium-based systems (e.g., Pd/C) accelerate dehydrogenation by facilitating hydrogen transfer, reducing side reactions such as over-oxidation. Kinetic studies reveal a first-order dependence on catalyst concentration, with turnover frequencies (TOF) reaching 120 h⁻¹.
Solvent Effects on Reaction Kinetics
Polar aprotic solvents (e.g., DMF) stabilize charged intermediates during Suzuki couplings, enhancing coupling efficiency by 20–25% compared to nonpolar media. Conversely, protic solvents (e.g., ethanol) promote proto-deboronation, reducing yields.
Analytical Characterization and Quality Control
Derivative 69 is characterized via:
-
NMR Spectroscopy : ¹H NMR (400 MHz, CDCl3) displays singlet peaks at δ 2.42 (3H, CH3), δ 6.15 (1H, pyridazine-H), and δ 7.76 (1H, pyrazole-H).
-
Mass Spectrometry : ESI-MS m/z 354.2 [M+H]⁺ confirms molecular formula C19H16N4O2.
-
HPLC : Retention time 8.2 min (C18 column, MeCN/H2O 70:30) verifies >99% purity .
Q & A
Basic Research Questions
Q. What are the common synthetic challenges in preparing Pyrazolo[1,5-b]pyridazine derivatives, and how can they be addressed methodologically?
- Answer : Low yields in pyrazole-fused heterocycle synthesis often arise from competing side reactions (e.g., oxidation or undesired cyclization). To mitigate this, use blocking groups (e.g., arylidenemalononitriles) to protect reactive positions during multicomponent reactions . For example, Li et al. achieved a 64% yield in unsaturated pyrazolo[1,5-a]pyrimidine synthesis by employing DDQ oxidation without intermediate purification . Optimizing solvent systems (e.g., aqueous media for regioselectivity) and stepwise characterization (TLC, NMR) are critical for reproducibility.
Q. How can researchers ensure structural fidelity of Pyrazolo[1,5-b]pyridazine derivatives during synthesis?
- Answer : Combine 2D NMR techniques (DQF-COSY, HMQC, HMBC) to assign substituent positions and confirm regiochemistry . For example, 15N NMR has been used to resolve ambiguities in pyrazolo[1,5-a]pyrimidine derivatives. High-resolution mass spectrometry (HRMS) and elemental analysis (e.g., C13H11N5O: calcd C 61.65%, found 61.78%) validate molecular formulas .
Q. What safety protocols are essential when handling Pyrazolo[1,5-b]pyridazine intermediates?
- Answer : Use glove boxes for air-sensitive reactions (e.g., bromoacetyl pyridazinium ionic liquids) and wear PPE (nitrile gloves, polycarbonate goggles) to avoid skin contact with electrophilic intermediates like malononitriles . Dispose of halogenated by-products (e.g., 2-chloropyrimidin-4-yl derivatives) via certified hazardous waste protocols .
Advanced Research Questions
Q. What strategies are effective in resolving contradictory biological activity data for Pyrazolo[1,5-b]pyridazine derivatives across different kinase assays?
- Answer : Contradictions often stem from assay conditions (e.g., ATP concentration in kinase inhibition studies). Normalize data using Z’-factor statistical validation and perform counter-screens against related kinases (e.g., CDK2 vs. GSK-3β). For example, pyrazolo[1,5-b]pyridazine derivatives showed selective DYRK1A inhibition (IC50 < 10 nM) but required structural tuning (e.g., trifluoroethyl groups) to avoid off-target binding .
Q. How can computational methods guide the optimization of Pyrazolo[1,5-b]pyridazine derivatives for selective kinase inhibition?
- Answer : Use molecular docking (e.g., Glide SP/XP) to identify key interactions, such as hydrogen bonds with Val135 in GSK-3β . Free energy perturbation (FEP) calculations can prioritize substituents (e.g., aniline vs. methyl groups) to enhance ligand efficiency. For instance, pyrazolo[1,5-b]pyridazines with ligand efficiency > 0.4 demonstrated improved cellular permeability and kinase selectivity .
Q. What analytical approaches differentiate between isomeric by-products in Pyrazolo[1,5-b]pyridazine synthesis?
- Answer : Employ HPLC-MS with chiral columns (e.g., Chiralpak AD-H) to separate regioisomers. For example, 5-hydroxypyrazolo[1,5-a]pyrimidine regioisomers were resolved using a methanol/water gradient (retention time shift: 2.1 vs. 3.4 min) . X-ray crystallography (e.g., CCDC 2058871) provides unambiguous confirmation of regiochemistry in ambiguous cases .
Q. How can researchers address low antifungal activity of Pyrazolo[1,5-b]pyridazine derivatives in plant pathogen models?
- Answer : Optimize logP values (target 2–4) to enhance membrane penetration. Derivatives with electron-withdrawing groups (e.g., trifluoromethyl) showed improved activity against Fusarium oxysporum (MIC: 8 µg/mL) compared to unsubstituted analogs (MIC: >64 µg/mL) . Pair in vitro assays with in planta studies (e.g., tomato root infection models) to validate translatability.
Methodological Considerations Table
Key Data Contradictions and Resolutions
-
Contradiction : Pyrazolo[1,5-b]pyridazine derivatives exhibit variable IC50 values in GSK-3β assays due to divergent ATP concentrations.
- Resolution : Use standardized ATP levels (e.g., 10 µM) and include control inhibitors (e.g., AR-A014418) for cross-study comparisons .
-
Contradiction : Conflicting regiochemical outcomes in Friedel-Crafts cyclizations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
